Glycylglycylglycinamide
Overview
Description
Glycylglycylglycinamide is a tripeptide derivative composed of three glycine molecules linked together, with the terminal glycine converted to an amideIt is a white, water-soluble solid with the molecular formula C6H12N4O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycylglycinamide can be synthesized through the stepwise coupling of glycine molecules. The process typically involves the use of protecting groups to prevent unwanted side reactions. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds between glycine molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields .
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amide or peptide bonds, leading to modifications of the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
Glycylglycylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein folding and stability.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of glycylglycylglycinamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and stability. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules.
Glycinamide: The amide derivative of glycine.
Glycylglycylglycine: A tripeptide composed of three glycine molecules without the terminal amide group
Uniqueness
Glycylglycylglycinamide is unique due to its tripeptide structure with an amide group at the terminal position. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDTZWWXUOXWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423796 | |
Record name | glycylglycylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35790-47-7 | |
Record name | glycylglycylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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